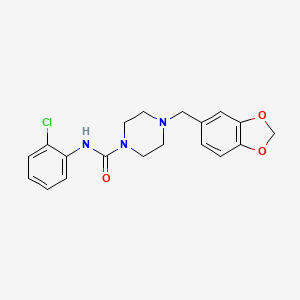
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide, also known as BDPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDPC belongs to the class of piperazine derivatives and is known to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anxiolytic and antidepressant effects in animal models. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has also been investigated for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. In addition, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mécanisme D'action
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has also been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to increase levels of brain-derived neurotrophic factor (BDNF) and decrease levels of corticotropin-releasing hormone (CRH) in animal models. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has also been shown to increase the expression of genes involved in neuroplasticity and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit consistent effects across different animal models. However, there are also limitations to using 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, the exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for drug addiction. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been shown to increase dopamine release in the brain, and further research could explore its potential as a treatment for dopamine-related disorders. Finally, research could explore the exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide and its potential applications in other areas of medicine.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-15-3-1-2-4-16(15)21-19(24)23-9-7-22(8-10-23)12-14-5-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZEZAJFNQWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-methyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442761.png)
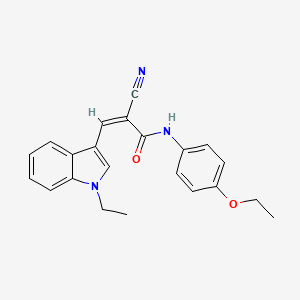
![1-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B3442777.png)
![4-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B3442785.png)
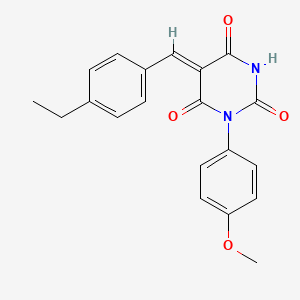
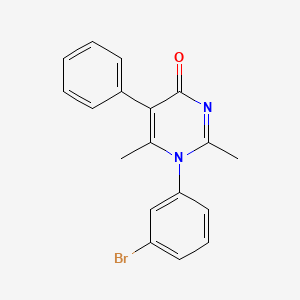
![diisopropyl [1,4-piperazinediylbis(methylene)]bis[methyl(phosphinate)]](/img/structure/B3442800.png)
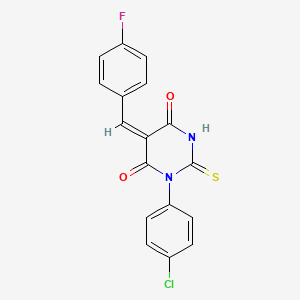
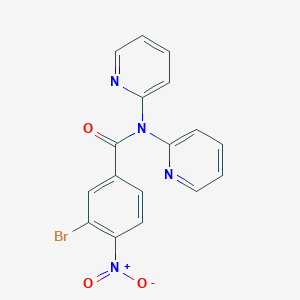
![3-(2-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3442820.png)
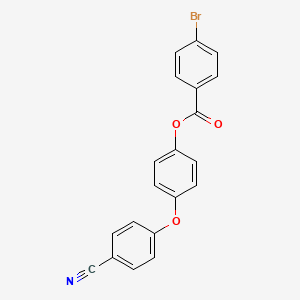
![2-(2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B3442829.png)
